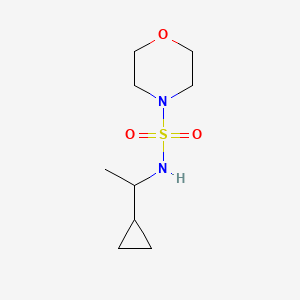![molecular formula C15H14FNO4S B7572023 2-[(4-Ethylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7572023.png)
2-[(4-Ethylphenyl)sulfonylamino]-6-fluorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Ethylphenyl)sulfonylamino]-6-fluorobenzoic acid, commonly known as EFBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. EFBA is a member of the sulfonamide family of compounds and is widely used in the pharmaceutical industry as a building block in the synthesis of various drugs.
科学研究应用
EFBA has been extensively used in scientific research due to its potential applications in various fields. EFBA has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in various types of cancer cells. This inhibition could potentially lead to the development of new cancer therapies. EFBA has also been used as a building block in the synthesis of various drugs, including anti-inflammatory and anti-tumor agents.
作用机制
The mechanism of action of EFBA involves the inhibition of carbonic anhydrase IX. Carbonic anhydrase IX is an enzyme that is overexpressed in various types of cancer cells and plays a crucial role in tumor growth and progression. By inhibiting the activity of carbonic anhydrase IX, EFBA could potentially lead to the development of new cancer therapies.
Biochemical and Physiological Effects
EFBA has been shown to have various biochemical and physiological effects. EFBA has been shown to inhibit the activity of carbonic anhydrase IX, which could potentially lead to the development of new cancer therapies. EFBA has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
EFBA has several advantages and limitations for lab experiments. EFBA is a cost-effective compound to produce, making it an attractive option for researchers. EFBA has also been extensively studied, making it a well-understood compound. However, EFBA has limited solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for the use of EFBA in scientific research. EFBA has the potential to be used in the development of new cancer therapies by inhibiting the activity of carbonic anhydrase IX. EFBA could also be used in the development of new anti-inflammatory drugs. Further research is needed to fully understand the potential applications of EFBA in scientific research.
Conclusion
In conclusion, EFBA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. EFBA has been extensively used in scientific research due to its potential applications in various fields. EFBA has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in various types of cancer cells. EFBA has also been used as a building block in the synthesis of various drugs, including anti-inflammatory and anti-tumor agents. Further research is needed to fully understand the potential applications of EFBA in scientific research.
合成方法
The synthesis of EFBA involves the reaction of 2-aminobenzoic acid with 4-ethylbenzenesulfonyl chloride and 6-fluorobenzoic acid in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of EFBA as the final product. The yield of the reaction is typically high, making EFBA a cost-effective compound to produce.
属性
IUPAC Name |
2-[(4-ethylphenyl)sulfonylamino]-6-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-2-10-6-8-11(9-7-10)22(20,21)17-13-5-3-4-12(16)14(13)15(18)19/h3-9,17H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTADCFSQPLZXMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethylphenyl)sulfonylamino]-6-fluorobenzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine](/img/structure/B7571953.png)

![1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one](/img/structure/B7571962.png)

![1-cyclopropyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571968.png)
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol](/img/structure/B7571988.png)
![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B7572011.png)
![N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7572018.png)


![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B7572051.png)
